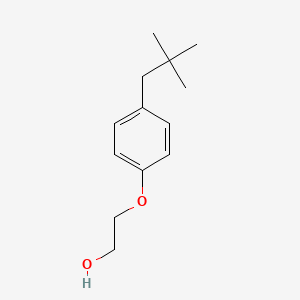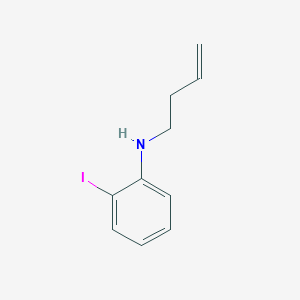![molecular formula C23H17Cl4O3P B14303776 [(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] CAS No. 125749-28-2](/img/structure/B14303776.png)
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] is a chemical compound with the molecular formula C26H27O3P. It is a bisacylphosphine oxide, a class of compounds known for their applications in photoinitiation and polymerization processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] typically involves the oxidation of the corresponding bisacylphosphines. The general synthetic route includes the following steps:
Formation of Bisacylphosphine: The initial step involves the reaction of 4-propylphenylphosphine with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the bisacylphosphine intermediate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Further oxidized phosphine oxides.
Reduction: Corresponding phosphine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] has several scientific research applications:
Biology: Investigated for its potential use in biological imaging due to its photochemical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the manufacturing of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of [(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] involves the absorption of light, leading to the generation of reactive species that initiate polymerization. The compound’s phosphoryl group plays a crucial role in this process by stabilizing the reactive intermediates and facilitating the formation of polymer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
- Bis(4-methylphenyl)phosphoryl (mesityl)methanone
Uniqueness
[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone] is unique due to its specific substituents, which provide distinct photochemical properties and reactivity. The presence of 4-propylphenyl and 2,6-dichlorophenyl groups enhances its stability and efficiency as a photoinitiator compared to other bisacylphosphine oxides .
Eigenschaften
| 125749-28-2 | |
Molekularformel |
C23H17Cl4O3P |
Molekulargewicht |
514.2 g/mol |
IUPAC-Name |
[(2,6-dichlorobenzoyl)-(4-propylphenyl)phosphoryl]-(2,6-dichlorophenyl)methanone |
InChI |
InChI=1S/C23H17Cl4O3P/c1-2-5-14-10-12-15(13-11-14)31(30,22(28)20-16(24)6-3-7-17(20)25)23(29)21-18(26)8-4-9-19(21)27/h3-4,6-13H,2,5H2,1H3 |
InChI-Schlüssel |
ZEDSKTISNTXEQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)P(=O)(C(=O)C2=C(C=CC=C2Cl)Cl)C(=O)C3=C(C=CC=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)

![N-Cyclopentadecyl-N-[3-(dimethylamino)propyl]formamide](/img/structure/B14303777.png)


